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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for Venglustat, an

investigational oral substrate reduction therapy, against other therapeutic alternatives for Fabry

disease, Gaucher disease, and GBA-Parkinson's disease. The data presented is compiled from

publicly available clinical trial results and publications to offer an objective overview for

research and drug development professionals.

Mechanism of Action: Substrate Reduction Therapy
Venglustat is a small-molecule inhibitor of glucosylceramide synthase, a key enzyme in the

synthesis of glycosphingolipids.[1] In several lysosomal storage disorders, genetic defects lead

to the accumulation of these lipids, causing cellular dysfunction and progressive organ

damage. By inhibiting their synthesis, Venglustat aims to reduce the accumulation of toxic

substrates.[1][2]
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Caption: Venglustat's mechanism of action in inhibiting glucosylceramide synthase.

Fabry Disease: Venglustat vs. Standard of Care
Fabry disease is an X-linked lysosomal storage disorder caused by deficient activity of the

enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[2]

Standard treatments include enzyme replacement therapies (ERTs) like agalsidase beta and

the oral chaperone therapy migalastat for patients with amenable mutations.[3][4]
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Treatment Clinical Trial
Primary

Endpoint(s)

Key Efficacy

Outcomes

Key

Safety/Tolerabili

ty Findings

Venglustat

Phase 2a

(NCT02228460)

& Extension

(NCT02489344)

Change in Gb3

accumulation in

skin cells

- Plasma Gb3

reduced by

41.7% at 6

months and

77.5% at 3

years.[5] -

Significant

reduction in Gb3

accumulation in

skin capillary

endothelial cells

over 3 years.[5]

[6] - No signs of

clinical disease

progression in

kidneys, heart,

brain, or nervous

system over 3

years.[2][5]

- Most adverse

events were mild

(73%) and

unrelated to

treatment (70%).

[6] - Common

side effects

included

headache and

cold-like

symptoms.[5]

Agalsidase Beta

(Fabrazyme®)

Phase 3 &

Extension

Clearance of GL-

3 from renal

capillary

endothelial cells

- Cleared GL-3

from renal

endothelial cells

in 69% of

patients at 20

weeks and 92%

after an

additional 6

months.[7] -

Mean plasma

GL-3 levels

normalized and

remained so for

30-36 months.[7]

- Infusion-

associated

reactions

occurred in 59%

of patients.[8]
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- Estimated

mean eGFR

slope was -1.5

mL/min/1.73

m2/year in

treated vs. -3.2

mL/min/1.73

m2/year in

untreated group.

[8][9] - 28% of

treated patients

experienced a

clinically

significant event

vs. 42% in the

placebo group.[8]

[9]

Migalastat

(Galafold®)

Phase 3

ATTRACT

(NCT01218659)

& Extension

Renal function

vs. ERT

- Similar effects

on renal function

compared to

ERT.[10] -

Significant

decrease in left

ventricular mass

index (-6.6 g/m²).

[10] - Predefined

renal, cardiac, or

cerebrovascular

events occurred

in 29% of

patients vs. 44%

in the ERT

group.[10] -

Stable renal

function and

reduction in LVMi

- Generally safe

and well-

tolerated.[10][11]
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maintained at 30

months.[11]

Lucerastat

Phase 3

MODIFY

(NCT03425539)

Change in

neuropathic pain

- Did not meet

the primary

endpoint of

reducing

neuropathic pain.

[12][13][14] -

Nearly 50%

reduction in

blood Gb3 levels

after 6 months.

[15]

- Well-tolerated.

[12][15]

Experimental Protocols
Gb3 Quantification in Plasma and Skin Biopsies: The precise methodology for Gb3

quantification in the Venglustat trials involved liquid chromatography-mass spectrometry

(LC-MS/MS) for plasma samples. For skin biopsies, Gb3 accumulation in superficial dermal

capillary endothelial cells was assessed using electron microscopy with unbiased stereology

to measure the volume fraction of GL-3 inclusions.[6]

Renal Function Assessment: Renal function in the agalsidase beta and migalastat trials was

primarily monitored by measuring the estimated glomerular filtration rate (eGFR), calculated

using standard formulas such as the Modification of Diet in Renal Disease (MDRD) equation.

[8][11]

GBA-Parkinson's Disease: Venglustat vs. Other
Investigational Therapies
Mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease (PD).

[16] The resulting deficiency in the enzyme glucocerebrosidase (GCase) is thought to

contribute to the accumulation of α-synuclein.[17] Venglustat, as a brain-penetrant

glucosylceramide synthase inhibitor, was investigated for its potential to slow disease

progression in this population.[18]
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Comparative Efficacy and Safety Data

Treatment Clinical Trial
Primary

Endpoint(s)

Key Efficacy

Outcomes

Key

Safety/Tolerabili

ty Findings

Venglustat

Phase 2

MOVES-PD

(NCT02906020)

Change in MDS-

UPDRS Parts II

& III combined

score

- No significant

difference

compared to

placebo.[19][20] -

Least squares

mean change in

score was 7.29

for venglustat vs.

4.71 for placebo

(p=0.17).[20] -

Markedly

reduced plasma

and

cerebrospinal

fluid (CSF)

glucosylceramide

levels, confirming

CNS target

engagement.[21]

- Satisfactory

safety profile.[20]

- Most common

adverse events

were

constipation and

nausea.[7]

Ambroxol Phase 2 AiM-PD
Safety and

tolerability

- 35% increase in

GCase enzyme

levels in CSF.[17]

- A 6.8-point

reduction

(improvement) in

a clinician-based

rating scale was

observed, but the

study was small

and lacked a

placebo control.

[17]

- Safe and well-

tolerated with no

reported adverse

events in the

study.[17]
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Experimental Protocols
Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS): This

is a comprehensive, examiner-administered assessment with four parts evaluating non-

motor experiences of daily living, motor experiences of daily living, a motor examination, and

motor complications.[22][23] Each item is scored on a 5-point scale (0=normal to 4=severe),

with higher total scores indicating greater disability.[22] The motor examination (Part III) is

conducted in a standardized manner, assessing features like tremor, rigidity, bradykinesia,

and gait.[24]

Glucosylceramide Measurement in CSF: In the MOVES-PD trial, CSF glucosylceramide

levels were measured to confirm target engagement in the central nervous system. This was

achieved through specialized analytical techniques, likely involving mass spectrometry, to

quantify the lipid in CSF samples obtained via lumbar puncture.[18][25]

Gaucher Disease: Venglustat vs. Standard of Care
Gaucher disease is an autosomal recessive disorder resulting from a deficiency of the enzyme

β-glucocerebrosidase, leading to the accumulation of glucocerebroside in various tissues.[26]

The standard of care for type 1 Gaucher disease includes ERTs, such as imiglucerase, and

substrate reduction therapies (SRTs) like eliglustat.[27] Venglustat has been investigated in

type 3 Gaucher disease, which involves neurological symptoms.[16]
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Treatment Clinical Trial
Primary

Endpoint(s)

Key Efficacy

Outcomes

Key

Safety/Tolerabili

ty Findings

Venglustat (in

combination with

Imiglucerase)

Phase 2 LEAP

(NCT02843035)

for Type 3 GD

Safety,

tolerability, and

change in CSF

glucosylceramide

and

glucosylsphingos

ine

- Median

decrease of 78%

in plasma and

81% in CSF

glucosylceramide

after 1 year.[16]

[28] - Median

decrease of 56%

in plasma and

70% in CSF

glucosylsphingos

ine after 1 year.

[16][28] - Slight

improvement in

ataxia in nine

patients.[16][28]

- Most adverse

events were mild

or moderate and

not considered

related to the

study treatment.

[29]

Imiglucerase

(Cerezyme®)

Phase 3 &

Observational

Studies

Organ volume,

hematological

parameters

- At 24 months,

average

decrease in

spleen volume of

57% and liver

volume of 20%.

[30][31] -

Hemoglobin

levels and

platelet counts

are expected to

increase within 2

to 5 years of

therapy.[26]

- Excellent safety

profile, with a

small percentage

of patients

developing

antibodies.[26]
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Eliglustat

(Cerdelga®)

Phase 2

(NCT00358150)

& Phase 3

ENGAGE

(NCT00891202)

Organ volume,

hematological

parameters

- After 8 years

(Phase 2), mean

spleen and liver

volume

decreased by

69% and 34%,

respectively;

hemoglobin

increased by 2.2

g/dL, and platelet

count increased

by 113%.[2][5] -

After 4.5 years

(Phase 3), mean

spleen volume

decreased by

66%, liver

volume by 23%,

hemoglobin

increased by 1.4

g/dL, and platelet

count by 87%.[3]

[32]

- Well-tolerated;

98% of adverse

events were mild

or moderate and

94% were

considered

unrelated to

treatment in the

Phase 2 trial.[2]

[5]

Experimental Protocols
Organ Volume Assessment: In the imiglucerase and eliglustat trials, spleen and liver

volumes were typically measured using magnetic resonance imaging (MRI) or computed

tomography (CT) scans. Volumes are often reported as multiples of normal.[30]

Hematological and Biomarker Analysis: Standard laboratory procedures were used to

measure hemoglobin concentration and platelet counts. Disease-specific biomarkers such as

chitotriosidase and CCL18 were also quantified from blood samples.[3][5]

Caption: Generalized experimental workflows for Fabry and GBA-PD clinical trials.
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Summary and Future Directions
Venglustat has demonstrated target engagement by effectively reducing key glycosphingolipid

biomarkers in Fabry disease, GBA-Parkinson's disease, and Gaucher disease.

In Fabry disease, long-term data from a Phase 2 study suggest that Venglustat can

significantly reduce plasma and tissue Gb3 levels and may stabilize the clinical course of the

disease.[2][5] Ongoing Phase 3 trials will provide more definitive data on its efficacy on clinical

endpoints such as pain and cardiac hypertrophy.[33]

For GBA-Parkinson's disease, the Phase 2 MOVES-PD trial did not meet its primary endpoint

of slowing motor progression as measured by the MDS-UPDRS, despite successful target

engagement in the central nervous system.[19][20] This outcome suggests that

glucosylceramide synthase inhibition alone may not be sufficient to modify the disease course

in this patient population.[20]

In type 3 Gaucher disease, Venglustat, in combination with ERT, has shown promising results

in reducing central nervous system biomarkers and slight improvements in ataxia, suggesting it

may address the neurological manifestations of the disease.[16][28]

The comparative data presented here underscore the distinct challenges and therapeutic

landscapes of these related disorders. While substrate reduction is a validated approach in the

systemic manifestations of lysosomal storage diseases, its efficacy in neurological contexts

remains an area of active investigation. The ongoing and completed trials of Venglustat and its

comparators will continue to inform the development of novel therapies for these debilitating

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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